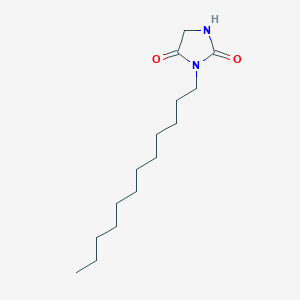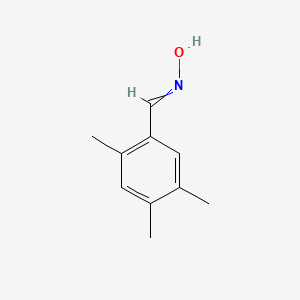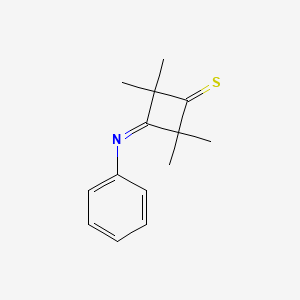
2,2,4,4-Tetramethyl-3-(phenylimino)cyclobutane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- is an organic compound with the molecular formula C14H17NO. It is a derivative of cyclobutanone, characterized by the presence of a phenylimino group and four methyl groups attached to the cyclobutane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phenylimino group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism by which Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylimino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Additionally, the cyclobutane ring’s strained structure can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone, 2,2,4,4-tetramethyl-3-phenylimino-: This compound is structurally similar but lacks the thione group.
2,2,4,4-Tetramethylcyclobutanedione: Another related compound, differing in the presence of two carbonyl groups instead of the phenylimino group
Uniqueness
Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- is unique due to the presence of both the thione and phenylimino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
102570-35-4 |
|---|---|
Molekularformel |
C14H17NS |
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-3-phenyliminocyclobutane-1-thione |
InChI |
InChI=1S/C14H17NS/c1-13(2)11(14(3,4)12(13)16)15-10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
IEGVRHDASDYWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC2=CC=CC=C2)C(C1=S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


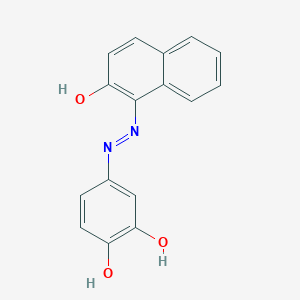

![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
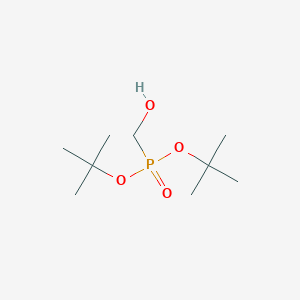
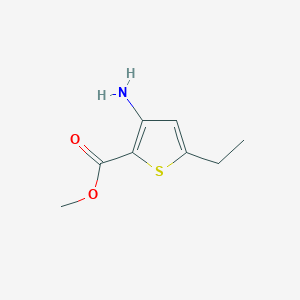


![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)


![1-[3-(Benzyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085177.png)

